molecular formula C20H16N4O3S2 B354051 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 827011-01-8

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B354051
CAS RN: 827011-01-8
M. Wt: 424.5g/mol
InChI Key: DTKVCNAQCWRRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S2 and its molecular weight is 424.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological potential of novel derivatives, including those related to 1,3,4-oxadiazole, revealed diverse biological activities. The derivatives were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specifically, certain compounds exhibited moderate inhibitory effects across assays, with one showing high affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects. Another compound demonstrated antioxidant potential with specific EC50 values, and another was potent in toxicity assessment and tumor inhibition, suggesting a broad spectrum of pharmacological applications (Faheem, 2018).

Antimicrobial and Hemolytic Agents

Another research work synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, investigating their antimicrobial and hemolytic activities. The synthesized compounds showed variable antimicrobial activity against selected microbial species, with one compound being notably active. This study indicates the potential of these derivatives for antimicrobial applications, with certain compounds showing less toxicity and hence, suitability for further biological screening (Rehman et al., 2016).

Characterization and Enzyme Inhibition Screening

Further research synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives. These compounds were screened against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), revealing relative activity against acetylcholinesterase. This study suggests the potential use of these derivatives in developing inhibitors for enzyme-related disorders (Rehman et al., 2013).

Anticancer Activity

Another significant area of application is in anticancer research. A novel non-condensed pyrazoline-bearing hybrid molecule was synthesized and showed promising anticancer activity in vitro. This study showcases the potential of such compounds in the development of anticancer therapeutics, highlighting the effective design and synthesis strategies for drug-like molecules with anticancer properties (Yushyn et al., 2022).

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-oxadiazole ring have been studied for their antiglycation potential . This suggests that the compound might interact with proteins involved in the glycation process, which plays a crucial role in diabetes and aging.

Mode of Action

Compounds with similar structures have been found to exhibit antiglycation activity . This suggests that the compound might interact with its targets to inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds that can accumulate in the body over time.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in the formation of AGEs. AGEs are formed through a process known as glycation, which involves the reaction of the amino group of proteins with sugar molecules . The formation of AGEs is enhanced with oxidative stress and is associated with various complications like retinopathy, neuropathy, atherosclerosis, and cataract .

Result of Action

The result of the compound’s action would likely be a reduction in the formation of AGEs, given its potential antiglycation activity . This could potentially help in managing conditions associated with the accumulation of AGEs, such as diabetes and aging-related disorders.

Action Environment

The action of the compound could be influenced by various environmental factors. For instance, oxidative stress has been found to enhance the formation of AGEs . Therefore, conditions that increase oxidative stress could potentially influence the compound’s efficacy. Additionally, the stability of the compound could be affected by factors such as temperature and pH.

properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-26-16-10-6-5-9-14(16)18-23-24-20(27-18)29-12-17(25)22-19-21-15(11-28-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKVCNAQCWRRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.